molecular formula C9H15N3 B577743 N2-butylpyridine-2,4-diamine CAS No. 1247512-61-3

N2-butylpyridine-2,4-diamine

Cat. No.: B577743
CAS No.: 1247512-61-3
M. Wt: 165.24
InChI Key: ORQZGSAYWPDYAB-UHFFFAOYSA-N
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Description

N2-butylpyridine-2,4-diamine is a chemical compound with the molecular formula C9H15N3 It is a derivative of pyridine, featuring a butyl group attached to the nitrogen atom at the second position and amino groups at the second and fourth positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-butylpyridine-2,4-diamine typically involves the reaction of pyridine-2,4-diamine with butyl halides under basic conditions. A common method includes the use of sodium hydride (NaH) as a base to deprotonate the amino group, followed by the addition of butyl bromide (C4H9Br) to introduce the butyl group. The reaction is usually carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product. Additionally, purification steps such as recrystallization or chromatography may be employed to remove impurities and obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N2-butylpyridine-2,4-diamine can undergo various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or hydrazines.

    Substitution: The butyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often involve the use of alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Nitroso or nitro derivatives of this compound.

    Reduction: Corresponding amines or hydrazines.

    Substitution: Various alkyl or aryl substituted derivatives of this compound.

Scientific Research Applications

N2-butylpyridine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: this compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N2-butylpyridine-2,4-diamine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of its use.

Comparison with Similar Compounds

N2-butylpyridine-2,4-diamine can be compared with other similar compounds, such as:

    N2,N4-diphenylpyrimidine-2,4-diamine: This compound has similar structural features but with phenyl groups instead of a butyl group. It is known for its potent inhibitory activity against cyclin-dependent kinases (CDKs).

    N2,N4-diphenylpyridine-2,4-diamine: Similar to this compound but with phenyl groups, it is studied for its potential anticancer properties.

    N2-phenylpyrimidine-2,4-diamine: This compound has a phenyl group and is used in the development of kinase inhibitors for cancer therapy.

The uniqueness of this compound lies in its butyl group, which may confer different physicochemical properties and biological activities compared to its phenyl-substituted counterparts.

Properties

IUPAC Name

2-N-butylpyridine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-2-3-5-11-9-7-8(10)4-6-12-9/h4,6-7H,2-3,5H2,1H3,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQZGSAYWPDYAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC1=NC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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